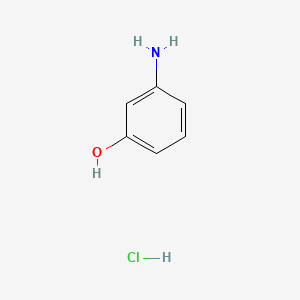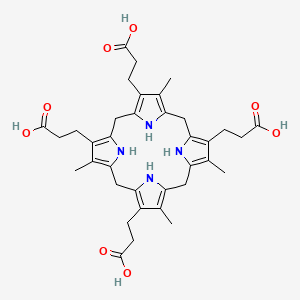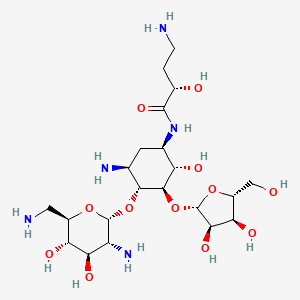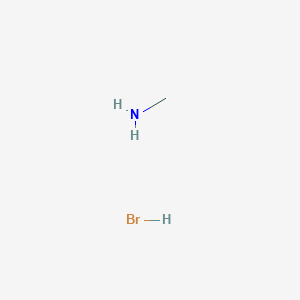
Chlorhydrate de 3-aminophénol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of polymeric materials from 3-aminophenol derivatives, including poly(2- and 3-aminophenol) and their copper(II) complexes, demonstrates the compound's versatility as a monomer. These materials are synthesized using oxidizing agents like CuCl2 × 2H2O and ammonium persulfate in aqueous HCl, showcasing the compound's reactivity and its potential in creating polymers with varying properties, such as thermal stability and electrical conductivity (Rivas et al., 2002).
Molecular Structure Analysis
The investigation of 3-aminophenol clusters provides insights into its molecular structure, particularly through the study of 3-aminophenol(H2O)1+ clusters. These studies utilize techniques like IR/UV-double resonance and mass-analyzed threshold ionization spectroscopy, combined with density functional theory (DFT) calculations, to elucidate the compound's structure and the nature of its hydrogen-bonded arrangements (Gerhards et al., 2005).
Chemical Reactions and Properties
3-Aminophenol hydrochloride undergoes various chemical reactions, including chlorination and monochloramination, revealing its reactive nature and the formation of chloroaminophenol as a by-product. These reactions are significantly influenced by factors like pH, showcasing the compound's chemical behavior under different conditions (Mehrez et al., 2015).
Physical Properties Analysis
Studies on the synthesis and structural characterization of triorganotin(IV) complexes of 3-aminophenol derivatives shed light on its physical properties, including its ability to form polymeric structures and its interactions with metals, which could be critical for applications in materials science and catalysis (Baul et al., 2002).
Chemical Properties Analysis
The oxidative degradation of 3-aminophenol derivatives, such as the study on 4-chloro 2-aminophenol, highlights the compound's chemical properties, including its degradation pathways and the efficacy of combined treatment strategies for the removal of organic pollutants. This research indicates the potential environmental impact and applications of 3-aminophenol hydrochloride in wastewater treatment and pollution control (Barik & Gogate, 2016).
Applications De Recherche Scientifique
Synthèse de colorants fluorescents
Le chlorhydrate de 3-aminophénol sert d'intermédiaire clé dans la synthèse de divers colorants fluorescents, tels que la rhodamine B . Ces colorants sont essentiels pour de nombreuses applications, notamment la microscopie à fluorescence biologique, où ils contribuent à la visualisation des structures et des processus cellulaires.
Industrie pharmaceutique
Dans le secteur pharmaceutique, le this compound est reconnu comme une impureté dans la production de paracétamol (acétaminophène) . Son élimination contrôlée est essentielle en raison de ses effets toxiques potentiels, tels que la toxicité maternelle et la néphrotoxicité.
Chimie agricole
Bien que des applications spécifiques du this compound en agriculture ne soient pas directement mentionnées, des composés apparentés comme les acides aminés sont utilisés comme engrais azotés respectueux de l'environnement . La recherche sur des applications similaires pour le this compound pourrait constituer un domaine d'étude potentiel.
Science des matériaux
Le this compound est utilisé dans la synthèse de la bis[4-(3-aminophénoxy)phényl]sulfone disulfonée (S-BAPS), qui est utilisée dans les matériaux polymères avancés pour diverses applications industrielles .
Science de l'environnement
Les polymères à empreintes moléculaires (MIP), qui peuvent être synthétisés en utilisant des composés comme le this compound, sont utilisés dans des capteurs pour la détection des polluants environnementaux . Ces capteurs sont essentiels pour surveiller et maintenir la santé écologique.
Chimie analytique
En chimie analytique, le this compound est utilisé pour préparer des réactifs et développer des méthodes analytiques pour la détection et la quantification de diverses espèces chimiques .
Applications industrielles
Industriellement, le this compound est impliqué dans la production de colorants capillaires et de stabilisateurs pour les thermoplastiques contenant du chlore . Ces applications mettent en évidence son rôle dans les produits de consommation et la science des matériaux.
Safety and Hazards
3-Aminophenol hydrochloride may form combustible dust concentrations in air. It is harmful if swallowed or inhaled. It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, avoid dust formation, and ensure adequate ventilation. The compound should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .
Mécanisme D'action
Target of Action
3-Aminophenol hydrochloride is an organic compound with the chemical formula C6H8ClNO .
Biochemical Pathways
It is known that 3-aminophenol can be prepared by caustic fusion of 3-aminobenzenesulfonic acid (ie, heating with NaOH to 245 °C for 6 hours) or from resorcinol via a substitution reaction with ammonium hydroxide .
Result of Action
One of the most relevant applications of the substance is the synthesis of 3-(diethylamino)phenol, a key intermediate for the preparation of several fluorescent dyes (eg, rhodamine B) . Other uses for the compound include hair dye colorants and stabilizers for chlorine-containing thermoplastics .
Action Environment
It is known that the compound is a white orthorhombic crystal and has a melting point of 120 to 124 °C . These properties suggest that the compound’s stability and efficacy could be influenced by factors such as temperature and pH.
Analyse Biochimique
Biochemical Properties
3-Aminophenol hydrochloride plays a significant role in various biochemical reactions. It interacts with enzymes such as peroxidases and cytochrome P450, which facilitate its oxidation and subsequent reactions . The compound can form hydrogen bonds and participate in nucleophilic substitution reactions due to its amino and hydroxyl groups. These interactions are crucial for its role in the synthesis of fluorescent dyes and pharmaceuticals .
Cellular Effects
3-Aminophenol hydrochloride influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce the expression of genes related to antioxidant defense mechanisms . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of reactive oxygen species (ROS) and other metabolites .
Molecular Mechanism
At the molecular level, 3-Aminophenol hydrochloride exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis . The compound also undergoes redox cycling, generating ROS that can lead to oxidative damage in cells . These interactions result in changes in gene expression and enzyme activity, contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminophenol hydrochloride can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and air . Long-term exposure to 3-Aminophenol hydrochloride in in vitro studies has shown that it can lead to sustained oxidative stress and alterations in cellular function . These temporal effects are important for understanding its long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of 3-Aminophenol hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently . At higher doses, it can cause adverse effects such as methemoglobinemia and oxidative damage to tissues . These dosage-dependent effects are critical for determining safe levels of exposure and potential therapeutic applications.
Metabolic Pathways
3-Aminophenol hydrochloride is involved in several metabolic pathways. It undergoes oxidation by cytochrome P450 enzymes to form quinone imine intermediates, which can further react with glutathione and other cellular nucleophiles . These metabolic reactions are essential for its detoxification and excretion. The compound’s metabolism also affects the levels of various metabolites, influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, 3-Aminophenol hydrochloride is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its amphipathic nature and may also be actively transported by specific transporters . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes further metabolism and excretion .
Subcellular Localization
The subcellular localization of 3-Aminophenol hydrochloride is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm but can also be found in organelles such as mitochondria and the endoplasmic reticulum . These localizations are important for its activity and function, as they determine the sites of its biochemical interactions and effects.
Propriétés
IUPAC Name |
3-aminophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.ClH/c7-5-2-1-3-6(8)4-5;/h1-4,8H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBCSMXGLXAXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892453 | |
| Record name | Phenol, 3-amino-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51-81-0 | |
| Record name | Phenol, 3-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-amino-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(1R)-1-hydroxy-2-{[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol](/img/structure/B1254682.png)
![(1R,13S,15R,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1254683.png)


![3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol](/img/structure/B1254686.png)


![(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1254691.png)

![2-Methoxy-4-[(2S)-3beta,4alpha-dimethyl-5alpha-(1,3-benzodioxole-5-yl)tetrahydrofuran-2alpha-yl]phenol](/img/structure/B1254698.png)